N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-7-5-8-18(15-17)16-20(25)22-11-6-13-24-14-12-23-21(24)19-9-3-2-4-10-19/h2-5,7-10,12,14-15H,6,11,13,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFCRCXIOXYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide is a synthetic compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring, which is crucial for its biological activity due to its ability to interact with various enzymes and receptors.
Biological Activity Overview
Imidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties : Research indicates that imidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Effects : Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole moiety interacts with active sites on enzymes, inhibiting their function. For instance, it may inhibit enzymes involved in microbial cell wall synthesis.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of imidazole derivatives:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder wells diffusion method. Compounds demonstrated significant inhibition zones against bacterial strains, indicating strong antimicrobial potential.
Case Study: Anti-inflammatory Effects
Research published in PMC7893931 highlighted the anti-inflammatory properties of imidazole derivatives. The study demonstrated that these compounds could reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide with related compounds from the evidence:
*Calculated from formula C₂₁H₂₄N₃O; †Estimated from structural data; ‡From HRMS data in .
Key Observations:
- Heterocycle Diversity: The target compound’s imidazole core contrasts with triazole () and indazole ().
- Substituent Effects : The m-tolyl group in the target compound may increase lipophilicity compared to para-substituted analogs (e.g., ’s p-tolyl), influencing solubility and membrane permeability .
- Linker Flexibility : The propyl linker in the target compound and L748337 () provides spatial flexibility, which may optimize receptor binding compared to shorter or rigid linkers .
Physicochemical Properties
- Solubility: The absence of ionizable groups in the target compound may reduce aqueous solubility compared to dimethylamino-containing analogs like DDU86439 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(m-tolyl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of aldehydes and amines, followed by alkylation or acylation to introduce the m-tolylacetamide moiety. Key intermediates are purified using column chromatography and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction solvents (e.g., DMF or THF) and catalysts (e.g., Cu(OAc)) are critical for yield optimization .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic methods:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions on the imidazole and acetamide groups.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm).
- Mass Spectrometry : HRMS verifies molecular ion peaks and fragmentation patterns .
Q. How is solubility assessed, and what solvent systems are recommended for in vitro assays?
- Methodological Answer : Solubility is tested via phase-solubility analysis in DMSO, ethanol, or aqueous buffers (pH 7.4). For biological assays, stock solutions in DMSO (≤0.1% v/v) are diluted in cell culture media to avoid cytotoxicity. Dynamic light scattering (DLS) may assess aggregation in aqueous environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final acylation step?
- Methodological Answer : Yield improvements involve:
- Temperature Control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Catalyst Screening : Testing bases like triethylamine or DMAP to enhance acylation efficiency.
- Solvent Optimization : Using anhydrous THF or dichloromethane to stabilize reactive intermediates. Progress is monitored via TLC (hexane:EtOAc, 7:3) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Protocols : Repeating assays under controlled conditions (e.g., ATP levels, serum concentration).
- Structural Analog Comparison : Testing derivatives to identify substituents critical for activity (e.g., m-tolyl vs. p-tolyl groups).
- Target Engagement Studies : Using SPR or thermal shift assays to confirm direct binding to hypothesized targets .
Q. How can computational methods guide the design of derivatives with enhanced receptor selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to receptors (e.g., serotonin receptors). QSAR models prioritize derivatives with optimized logP (1.5–3.5) and polar surface area (<90 Å) for blood-brain barrier penetration. Free-energy perturbation (FEP) calculations refine substituent effects on binding affinity .
Q. What mechanistic hypotheses explain the compound’s activity in neurological disorders, and how are they validated?
- Methodological Answer : Hypothesized mechanisms (e.g., NMDA receptor modulation or monoamine oxidase inhibition) are tested via:
- Patch-Clamp Electrophysiology : Measures ion channel modulation in neuronal cells.
- Western Blotting : Quantifies changes in phosphorylated tau or amyloid-beta levels in Alzheimer’s models.
- Behavioral Assays : Rodent models (e.g., forced swim test) assess antidepressant-like effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
